Isofenphos-D7

Description

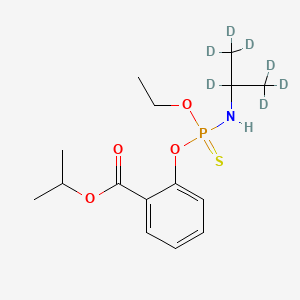

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24NO4PS |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

propan-2-yl 2-[ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)phosphinothioyl]oxybenzoate |

InChI |

InChI=1S/C15H24NO4PS/c1-6-18-21(22,16-11(2)3)20-14-10-8-7-9-13(14)15(17)19-12(4)5/h7-12H,6H2,1-5H3,(H,16,22)/i2D3,3D3,11D |

InChI Key |

HOQADATXFBOEGG-KDUSNLSVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NP(=S)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |

Canonical SMILES |

CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Isofenphos D7

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into organic molecules can be achieved through various chemical reactions. For organophosphorus compounds like isofenphos (B1672234), specific strategies are employed to ensure the deuterium labels are placed in the desired locations within the molecule.

Specific Deuteration Strategies for Organophosphorus Compounds

The synthesis of deuterated organophosphorus compounds often involves the use of deuterated starting materials or reagents. tandfonline.comnih.gov Common methods include:

Deuterated Alkylating or Arylating Agents: Introducing deuterium by using deuterated alkyl halides or other similar reagents in the synthesis pathway. For instance, the synthesis of compounds with P-CD₃ groups has been described for studying nerve agent biomarkers. tandfonline.com

Deuterium Gas (D₂): Catalytic hydrogenation or deuteration reactions using D₂ gas can introduce deuterium across double bonds or at specific positions activated by a catalyst.

Deuterated Solvents: Solvents like deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD) can serve as deuterium donors in exchange reactions, particularly for labile protons. sci-hub.se Base-catalyzed hydrogen-deuterium exchange is an efficient and economical strategy. osti.gov

Reduction of Carbonyls: The reduction of ketones, aldehydes, esters, and carboxylic acids using deuterium-donating reducing agents is a common method for introducing deuterium. osti.gov

In the case of Isofenphos-D7, the "D7" designation implies the incorporation of seven deuterium atoms. The structure of isofenphos, O-ethyl O-(2-isopropoxycarbonyl)phenyl isopropylphosphoramidothioate, offers several potential sites for deuteration, primarily on the isopropyl and ethyl groups. nih.gov A plausible synthetic route would involve using deuterated isopropanol (B130326) (isopropanol-d7) or other specifically deuterated precursors.

Challenges in Stereo- and Regioselective Deuteration

Achieving specific placement of deuterium atoms (regioselectivity) and controlling the 3D orientation of these atoms (stereoselectivity) presents significant challenges in the synthesis of complex molecules like organophosphorus pesticides. tandfonline.com

Regioselectivity: Ensuring that deuterium is incorporated only at the intended positions is crucial. For this compound, this means targeting the specific hydrogen atoms on the isopropyl groups. Undesired side reactions or non-specific exchange can lead to a mixture of isotopologues, which are molecules that differ only in their isotopic composition.

Spectroscopic and Chromatographic Confirmation of Isotopic Purity

Following synthesis, a comprehensive analytical approach is essential to confirm the successful incorporation of deuterium, determine the isotopic purity, and verify the structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Position

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds and is invaluable for characterizing isotopically labeled molecules. rsc.orgscirp.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration. For organophosphorus compounds, the spectra can be complicated by the coupling of phosphorus with hydrogen, with coupling constants varying from 0.5 to 18 Hz. epa.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the chemical environment of the incorporated deuterium atoms. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for precise confirmation of the deuteration sites.

³¹P NMR (Phosphorus NMR): ³¹P NMR is particularly useful for organophosphorus compounds. mdpi.comcwejournal.org It can confirm the integrity of the phosphorus-containing core of the molecule and can also show coupling to adjacent deuterium atoms, further confirming their position. scirp.org The absence of interfering signals from common deuterated solvents makes ³¹P NMR a clean technique for analysis. mdpi.com

Table 1: Representative NMR Data for Organophosphorus Compounds

| Nucleus | Typical Chemical Shift (ppm) | Coupling Constants (J) | Information Provided |

|---|---|---|---|

| ¹H | 0.5 - 9.0 | J(H-P) = 0.5 - 18 Hz | Presence/absence of protons, position of deuteration. epa.gov |

| ²H | 0.5 - 9.0 | J(D-P) can be observed | Direct detection and location of deuterium atoms. |

| ¹³C | 10 - 150 | J(C-P) can be observed | Integrity of the carbon skeleton. researchgate.net |

| ³¹P | Varies widely | J(P-H), J(P-D) | Integrity of the phosphate (B84403) group, confirmation of deuteration. scirp.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Enrichment

HRMS is a critical tool for determining the elemental composition and isotopic distribution of a compound with high accuracy. nih.govamericanlaboratory.com

Molecular Formula Confirmation: HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the unambiguous determination of its elemental formula. nih.gov This confirms that the synthesized compound has the expected molecular formula of this compound. A minimum mass spectrometric resolving power of approximately 26,000 is often required to differentiate between isobaric compounds. lcms.cz

Isotopic Enrichment: By analyzing the isotopic pattern of the molecular ion peak, HRMS can quantify the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms. rsc.org This is crucial for establishing the isotopic purity of the standard. The strategy involves recording a full scan MS, extracting and integrating the isotopic ions, and then calculating the isotopic enrichment. rsc.org ESI-HRMS offers a rapid and highly sensitive method for this purpose, requiring very low sample amounts. nih.govresearchgate.net

Table 2: HRMS Analysis of Isotopic Purity

| Parameter | Description | Typical Requirement |

|---|---|---|

| Mass Accuracy | The closeness of the measured mass to the theoretical mass. | ≤ 5 ppm. eurl-pesticides.eu |

| Resolving Power | The ability to distinguish between two peaks of slightly different m/z. | > 25,000 to separate isobars. lcms.cz |

| Isotopic Enrichment | The percentage of the labeled compound relative to unlabeled and partially labeled species. | Often >98% for use as an internal standard. sigmaaldrich.com |

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC/IRMS) for Compound-Specific Isotope Analysis (CSIA)

GC/IRMS is a specialized technique that combines the separation power of gas chromatography with the isotope ratio measurement capabilities of a mass spectrometer. mdpi.comchiron.no

Separation and Isotope Ratio Measurement: The GC separates the deuterated compound from any impurities or other isotopologues. After separation, the compound is combusted or pyrolyzed, and the resulting gas (e.g., H₂ gas for hydrogen isotope analysis) is introduced into the IRMS. The IRMS then measures the ratio of deuterium to hydrogen (D/H).

Advanced Analytical Methodologies Employing Isofenphos D7

Development and Validation of Multi-Residue Analytical Protocols

The development of multi-residue analytical protocols is essential for the efficient screening of numerous pesticides in a single analysis. europa.eufstjournal.com.brnih.gov These methods are routinely employed in enforcement laboratories for analyzing food and animal matrices. europa.eu Isofenphos-D7 is integral to the validation of these complex methods, ensuring they meet stringent performance criteria. eurl-pesticides.eu

Validation of these multi-residue methods involves assessing several key parameters, including:

Accuracy and Precision fstjournal.com.br

Linearity nih.gov

Limits of Quantification (LOQ) and Detection (LOD) nih.gov

A study on the determination of 28 different pesticides in processed fruits and vegetables using a multi-residue method reported good linearity (r² ≥ 0.99) and method detection limits ranging from 0.002 to 0.007 mg kg⁻¹. nih.gov For this study, mean recoveries at a spiking level of 0.010 mg kg⁻¹ ranged from 65% to 94.4%, with relative standard deviations between 9.0% and 20.0%. nih.gov

Sample Preparation Techniques (e.g., QuEChERS Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including fruits, vegetables, and even complex samples like beef and brown rice. waters.comshimadzu.comjst.go.jpscilit.comresearchgate.net This method typically involves an extraction step with an organic solvent, followed by a partitioning step and a dispersive solid-phase extraction (dSPE) cleanup. shimadzu.comresearchgate.net

The general QuEChERS procedure involves:

Homogenizing the sample. waters.com

Extraction with a solvent, commonly acetonitrile. waters.comshimadzu.com

Partitioning using salts like magnesium sulfate (B86663) and sodium chloride. researchgate.net

Cleanup with a dSPE sorbent to remove matrix co-extractives. waters.comresearchgate.net

The effectiveness of the QuEChERS method has been demonstrated in numerous studies. For instance, in the analysis of organophosphorus pesticides in ground beef, the QuEChERS method yielded consistent recoveries between 75% and 100%. waters.com Similarly, its application to brown rice samples for proficiency testing, combined with isotope dilution mass spectrometry, ensured reliable and accurate quantification of pesticides like chlorpyrifos (B1668852) and diazinon. jst.go.jpscilit.com

Chromatographic Separation Techniques (e.g., GC-MS/MS, LC-MS/MS)

Following sample preparation, chromatographic techniques are employed to separate the analytes of interest before detection. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful and highly selective analytical methods used for the determination of pesticide residues. waters.comshimadzu.comrsc.orgshimadzu.comcannabissciencetech.com

GC-MS/MS is particularly well-suited for the analysis of volatile and semi-volatile pesticides. waters.com For instance, a method for determining organophosphorus pesticides in beef muscle tissue utilized GC-MS and achieved a limit of quantification (LOQ) of 20 ppb. waters.com In another application, GC-MS/MS was used for the simultaneous analysis of 84 pesticides in drinking water, demonstrating the technique's capability for multi-residue analysis. shimadzu.com

LC-MS/MS is advantageous for analyzing polar and thermally labile pesticides that are not amenable to GC analysis. cannabissciencetech.com A study evaluating a modified QuEChERS method for pesticide analysis in cannabis by LC-MS/MS used constant polarity switching electrospray ionization (ESI) and monitored at least two transitions per analyte to ensure accurate identification. cannabissciencetech.com Another study on the enantioselective degradation of isofenphos-methyl (B51689) in various vegetables also employed LC-MS/MS for the determination of the enantiomer concentrations. nih.gov

The table below summarizes the application of these techniques in various studies.

| Technique | Matrix | Analytes | Key Findings |

| GC-MS | Ground Beef | Organophosphorus Pesticides | QuEChERS extraction was effective with recoveries of 75-100%. LOQ of 20 ppb was achieved. waters.com |

| GC-MS/MS | Drinking Water | 84 Pesticides | Successful simultaneous analysis demonstrating multi-residue capability. shimadzu.com |

| LC-MS/MS | Cannabis | Multi-residue Pesticides | Modified QuEChERS method with universal dSPE cleanup proved effective. cannabissciencetech.com |

| LC-MS/MS | Cowpea, Cucumber, Pepper | Isofenphos-methyl enantiomers | Determined the enantioselective degradation rates of the pesticide in different vegetables. nih.gov |

| ID-GC-tandem MS | Kimchi Cabbage, Strawberry | Malathion (B1675926), Fenitrothion | QuEChERS method was found acceptable for use in isotope dilution mass spectrometry for accurate pesticide residue analysis. koreascience.kr |

| GC-MS/MS | Brown Rice | Organophosphorus Pesticides | Multiple analytical methods, including QuEChERS, combined with isotope dilution mass spectrometry provided reliable quantification for proficiency testing. jst.go.jpscilit.com |

Role of this compound as an Internal Standard in Quantitative Analysis

This compound is a deuterated stable isotope-labeled internal standard (IL-IS). europa.eu IL-ISs have the same chemical structure as the analyte but differ in isotopic composition. europa.eu In quantitative analysis, a known amount of the internal standard is added to the sample at an early stage of the analytical procedure. hpst.czscioninstruments.com The quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which corrects for variations during sample preparation and analysis. scioninstruments.com

The use of isotopically labeled internal standards is considered one of the most effective approaches to compensate for matrix effects and is used for enforcement purposes in the U.S. hpst.cz

Mitigation of Matrix Effects in Complex Samples

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis. shimadzu.comshimadzu.com These effects can compromise the accuracy of quantitative analysis. rsc.org

Using an isotopically labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. shimadzu.com Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. researchgate.net By using the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more accurate results. researchgate.net

Studies have shown that while techniques like matrix-matched calibration can help, the use of isotopically labeled internal standards provides the most robust compensation for matrix effects, especially in complex matrices like food and environmental samples. jst.go.jpshimadzu.com

Enhancement of Analytical Accuracy and Precision

The use of internal standards like this compound significantly improves the accuracy and precision of analytical measurements. shimadzu.comshimadzu.comprotagx.com Accuracy refers to the closeness of a measured value to the true value, while precision describes the reproducibility of the measurements. protagx.com

By compensating for variations in sample volume, extraction efficiency, and instrument response, internal standards reduce random and systematic errors. scioninstruments.com This leads to a lower relative standard deviation (RSD) and results that are closer to the actual concentration of the analyte. For example, adding an internal standard at the beginning of the sample preparation process can account for variations caused by this multi-step procedure. scioninstruments.com

Calibration Strategies Utilizing Stable Isotope Labeled Standards

Calibration is a fundamental step in quantitative analysis. When using stable isotope-labeled internal standards, the calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the ratio of their concentrations. tandfonline.com This method, known as isotope dilution analysis, is a powerful calibration strategy. jst.go.jp

The use of an isotopically labeled internal standard can compensate for analyte losses during sample preparation and volumetric variations. europa.eu This is because any loss of the analyte will be accompanied by a proportional loss of the internal standard, keeping their ratio constant. nih.gov This approach enhances the robustness and reliability of the quantification, even when dealing with complex matrices or lengthy analytical procedures. europa.eujst.go.jp

Quality Control and Method Validation for Stable Isotope Labeled Analytes

In analytical chemistry, particularly for the quantification of trace-level compounds like pesticides, the reliability and accuracy of results are paramount. The use of stable isotope-labeled (SIL) internal standards, such as this compound, is a cornerstone of advanced analytical methodologies, primarily in isotope dilution mass spectrometry (IDMS). chromatographyonline.comeuropa.eu To ensure that an analytical method produces consistently dependable data, it must undergo rigorous quality control (QC) and method validation. musechem.com This process verifies that the method is fit for its intended purpose. edqm.eu

Validation for methods employing SIL analytes involves assessing several key performance characteristics. musechem.comeurl-pesticides.eu SIL internal standards like this compound are ideal for this purpose because they are chemically and physically almost identical to the native analyte (Isofenphos), meaning they behave similarly during sample extraction, cleanup, and chromatographic analysis. chromatographyonline.comlgcstandards.com This co-behavior allows the SIL standard to compensate for analyte losses during sample preparation and for matrix-induced signal suppression or enhancement in the detector. musechem.comeurl-pesticides.eu Consequently, this approach significantly improves the accuracy and precision of quantification. chromatographyonline.com A comprehensive validation protocol establishes the method's capabilities and limitations, ensuring the integrity of the data generated. nih.gov

Recovery and Precision Assessment

Recovery and precision are fundamental parameters in method validation that demonstrate the accuracy and reliability of an analytical procedure.

Recovery assessment measures the efficiency of the analytical method by quantifying the proportion of the analyte that is successfully extracted and detected from the sample matrix. europa.eu In a typical recovery experiment, a blank matrix (known to be free of the analyte) is fortified with a known concentration of the analyte and its stable isotope-labeled internal standard, in this case, Isofenphos (B1672234) and this compound. europa.eu The samples are then processed through the entire analytical procedure. Acceptable recovery rates, as stipulated by guidelines such as the DG SANTE, are generally within the 70-120% range. jfda-online.comresearchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. tandfonline.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). jfda-online.com Precision is assessed at two levels:

Repeatability (Intra-day precision): The variation in results when the analysis is performed by one operator on the same equipment over a short period.

Intermediate Precision (Inter-day precision): The variation in results within a laboratory, accounting for different days, different analysts, or different equipment.

For pesticide residue analysis using isotope dilution mass spectrometry, stringent performance criteria are often applied, with target RSDs typically below 20%, and often below 5% for highly accurate methods. tandfonline.comthermofisher.com

Below is a table representing typical recovery and precision data from a validated method for pesticide analysis in a complex matrix like soybeans, using a gas chromatography-isotope dilution mass spectrometry (GC-IDMS) approach. tandfonline.com

Table 1: Representative Recovery and Precision Data for Pesticide Analysis using GC-IDMS

| Analyte Level | Fortification Level (µg/kg) | Recovery (%) | Precision (RSD %) |

|---|---|---|---|

| Low | 10 | 95.8 | 4.1 |

| Medium | 50 | 98.2 | 2.5 |

This table presents illustrative data based on typical performance criteria for methods validated according to ISO/IEC 17025 and DG SANTE guidelines, where satisfactory recoveries range from 80–115% and RSDs are often under 5%. tandfonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. isotope.comnanalysis.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision or accuracy. nanalysis.comsepscience.com It answers the question: "Is the analyte present?". A common method for determining the LOD is based on the signal-to-noise (S/N) ratio, where the LOD is typically established at a minimum S/N ratio of 3:1. nanalysis.comyoutube.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with a defined level of precision and accuracy. sepscience.com It answers the question: "How much of the analyte is present?". The LOQ represents the lower limit for accurate reporting of quantitative data. It is often determined by establishing the concentration that yields a signal-to-noise ratio of at least 10:1. youtube.com Alternatively, the LOQ can be defined as the lowest concentration on the calibration curve that can be measured with acceptable repeatability. sepscience.com

For methods employing this compound, the LOD and LOQ are determined for the native Isofenphos analyte. These values are matrix-dependent and must be established for each type of sample being analyzed (e.g., water, soil, food). nelac-institute.org

The table below provides representative LOD and LOQ values for pesticide analysis in different environmental matrices, demonstrating the sensitivity achievable with modern chromatographic techniques coupled with mass spectrometry.

Table 2: Example LOD and LOQ Values for Pesticide Analysis

| Matrix | Analytical Method | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) |

|---|---|---|---|

| Surface Water | GC-MS/MS | 0.015 | 0.05 |

| Fruit (Grape) | LC-MS/MS | 0.01 (10 µg/kg) | 0.025 (25 µg/kg) |

This table contains illustrative data synthesized from various pesticide residue analysis studies. Actual values are method- and matrix-specific. jfda-online.comresearchgate.netethz.ch

Applications of Isofenphos D7 in Environmental Fate and Mechanistic Studies

Elucidation of Environmental Degradation Pathways of Isofenphos (B1672234)

The use of Isofenphos-D7 is instrumental in understanding how its parent compound, Isofenphos, breaks down in the environment. These studies are crucial for assessing the persistence and potential long-term impact of this insecticide.

Identification and Characterization of Transformation Products (e.g., Isofenphos Oxon)

When Isofenphos is released into the environment, it undergoes various chemical and biological transformations. One of the most significant transformation products is Isofenphos oxon. ontosight.ai This metabolite is formed through oxidative desulfuration, a process that can occur in soil, water, and within living organisms. ontosight.ai Isofenphos oxon is of particular concern because it is a more potent inhibitor of the enzyme acetylcholinesterase (AChE) than the parent compound, increasing its toxicity. ontosight.ai

Research has shown that under aerobic soil conditions, Isofenphos oxon can accumulate, becoming a major degradation product. epa.gov For instance, in one study, Isofenphos oxon increased to 28% of the initial Isofenphos concentration after one year in an aerobic soil metabolism study. epa.gov In soil photolysis experiments, its concentration rose to 37% after 30 days. epa.gov The presence and concentration of other metabolites, such as isopropyl salicylate (B1505791) and salicylic (B10762653) acid, have also been identified in degradation studies. epa.govinchem.org The formation of salicylic acid in soil has been suggested as a key factor in triggering the enhanced biodegradation of Isofenphos. epa.goviastate.edu

The major degradation pathway in plants like cabbage involves the oxidation of Isofenphos to its oxon analog, followed by hydrolysis to isopropyl salicylate and salicylic acid. inchem.org Further breakdown can lead to the formation of 2,3-dihydroxy benzoic acid and benzoic acid. inchem.org Another identified metabolite is des-N-isopropyl isofenphos oxygen analogue. inchem.org

Isotopic Tracing for Reaction Mechanism Confirmation

Isotopically labeled compounds like this compound are invaluable for confirming the mechanisms of chemical reactions. By tracing the deuterium (B1214612) atoms, scientists can definitively track the transformation of the parent molecule into its various degradation products. This technique, known as compound-specific isotope analysis (CSIA), allows for the precise elucidation of reaction pathways and the kinetics of these processes. semanticscholar.orgresearchgate.net

Isotopic tracers are a cornerstone in determining the chemical fate of environmental contaminants. iaea.org They enable researchers to follow the labeled pesticide through complex environmental matrices and within organisms, providing clear evidence of uptake, distribution, and metabolic conversion. iaea.org This approach helps to confirm the sequence of products in a degradation pathway. iaea.org While direct studies detailing the use of this compound for isotopic tracing were not prevalent in the search results, the principles of using isotopically labeled compounds are well-established in pesticide research to understand degradation mechanisms. semanticscholar.orgiaea.org

Influence of Environmental Factors (e.g., pH, Temperature, Moisture, Microbial Activity) on Degradation Kinetics

The rate at which Isofenphos degrades is significantly influenced by a variety of environmental factors. nih.gov Laboratory and field studies have demonstrated the interplay of these factors on its persistence.

Isofenphos is relatively stable to hydrolysis at acidic to neutral pH (pH 5 and 7) but degrades more readily under alkaline conditions (pH 9), with a half-life of 131 days. epa.gov The degradation of Isofenphos is strongly affected by the interaction of soil pH, temperature, and moisture. researchgate.net Higher temperatures generally accelerate degradation. researchgate.netmdpi.com

Microbial activity plays a crucial role in the breakdown of Isofenphos. tandfonline.com Soils with a history of Isofenphos application often exhibit enhanced microbial degradation, leading to a much more rapid breakdown of the insecticide in subsequent years. tandfonline.comnih.gov One study found that after a 4-week incubation, 62.8% of the parent compound was recovered from a soil with no history of use, while only 12.9% remained in a previously treated soil. nih.gov This enhanced degradation is attributed to soil microorganisms adapting and using the pesticide or its metabolites as a nutritional source. iastate.edunih.gov The presence of other organophosphates, however, may not necessarily trigger this enhanced degradation. nih.gov Tillage practices, on the other hand, have been found to have no significant effect on the degradation rates and products of Isofenphos. tandfonline.com

Table 1: Factors Influencing Isofenphos Degradation

| Factor | Influence on Degradation | Supporting Evidence |

|---|---|---|

| pH | Stable at pH 5 and 7; degrades faster at pH 9. | Half-life of 131 days at pH 9. epa.gov |

| Temperature | Higher temperatures generally increase the degradation rate. | Interacts strongly with pH and moisture to affect persistence. researchgate.net |

| Moisture | Influences degradation in conjunction with pH and temperature. | Significant interaction affecting persistence and product formation. researchgate.net |

| Microbial Activity | Crucial for degradation; history of application leads to enhanced breakdown. | Significantly faster degradation in soils with prior Isofenphos exposure. tandfonline.comnih.gov |

| Photolysis | Stable to photolysis in water but degrades on soil exposed to light. | Half-life of 72 days on soil exposed to light. epa.gov |

Investigating Biotransformation and Metabolism in Non-Human Biological Systems

Understanding how Isofenphos is metabolized in living organisms is essential for assessing its potential toxicity to non-target species. This compound can be used in these studies to trace the metabolic fate of the compound.

In Vitro Metabolic Studies

In vitro studies, typically using liver microsomes, are fundamental for elucidating the initial steps of metabolism. These studies have been conducted to understand the metabolism of Isofenphos by cytochrome P-450 enzymes in various species. nih.gov

Research has shown that liver microsomes from rats, guinea pigs, monkeys, dogs, and humans can metabolize Isofenphos into products like Isofenphos oxon, des-N-isofenfos, and des-N-isofenfos oxon. nih.gov The rates of these metabolic reactions, specifically desulfuration (conversion to Isofenphos oxon) and dealkylation, vary significantly between species. nih.gov For example, monkey liver microsomes showed the highest rate of conversion to Isofenphos oxon. nih.gov Such in vitro systems can also be used to investigate the activation of Isofenphos to more potent neurotoxic metabolites. nih.gov Studies with isofenphos-methyl (B51689), a related compound, in human liver microsomes identified isofenphos-methyl oxon, isocarbophos (B1203156), and isocarbophos oxon as metabolites. researchgate.net

Table 2: In Vitro Metabolic Parameters of Isofenphos Desulfuration

| Species | Vmax (nmol/hr per 1.3 nmol P-450) | Km (µM) |

|---|---|---|

| Monkey | 162 | 19.2 |

| Guinea Pig | 98 | 7.4 |

| Rat | 66 | 14.1 |

| Dog | 43 | 23.3 |

| Human | 14 | 18.4 |

Data from a study on the metabolism of [14C]isofenphos by liver microsomal P-450 enzymes. nih.gov

In Vivo Studies in Model Organisms for Metabolic Pathway Elucidation

In vivo studies in model organisms provide a more complete picture of the absorption, distribution, metabolism, and excretion of a compound. While specific in vivo studies using this compound were not detailed in the search results, studies with the parent compound and related chemicals in animals like rats, hens, and fish have shed light on its metabolic pathways.

In rats, after oral or dermal administration, malathion (B1675926) (another organophosphate) is rapidly metabolized and more than 90% is excreted in the urine as metabolites within 24 hours. nih.gov In hens orally treated with Isofenphos, the major compounds found in excreta were the parent compound and isopropyl salicylate. inchem.org In fish (channel catfish) exposed to Isofenphos, the residue in tissues was identified as unchanged Isofenphos. inchem.org However, other studies have identified metabolites in fish, including isopropyl salicylate glucuronide, isofenphos oxygen analog, hydroxy isofenphos glucuronide, and isopropyl salicylate sulfate (B86663). epa.gov

Studies with the related compound isofenphos-methyl in rats showed that isocarbophos oxon was the main detectable compound in blood and urine 48 hours after exposure. researchgate.net These in vivo studies are critical for understanding the complete metabolic fate and potential for bioaccumulation of Isofenphos and its transformation products in different organisms.

Characterization of Enantioselective Disposition and Metabolism

Isofenphos is a chiral organophosphorus pesticide, meaning it exists in two non-superimposable mirror-image forms called enantiomers, (R)- and (S)-isofenphos. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different biological activities and metabolic fates. The use of labeled analogs like this compound facilitates the detailed investigation of this enantioselectivity.

Studies on the related compound isofenphos-methyl (IFP) have revealed significant enantioselectivity in its metabolism. In human liver microsomes, IFP is metabolized into three chiral metabolites: isofenphos-methyl oxon (IFPO), isocarbophos (ICP), and isocarbophos oxon (ICPO). nih.govresearchgate.net Research demonstrated that the (R)-IFP enantiomer was degraded preferentially over the (S)-enantiomer. nih.gov Conversely, for the metabolites, the (S)-enantiomers of IFPO, ICP, and ICPO were degraded more readily than their (R)-counterparts. nih.gov This enantioselective metabolism is primarily mediated by Cytochrome P450 enzymes (specifically CYP3A4, CYP2E1, and CYP1A2) and carboxylesterase enzymes. nih.gov

In vivo studies in rats further illuminate this differential disposition. After exposure to IFP, the metabolite ICPO was the main compound detected in blood and urine. researchgate.net Notably, (S)-ICPO was found to be significantly more stable than (R)-ICPO. researchgate.net In the liver, (R)-IFP and its metabolite (R)-IFPO showed faster degradation compared to their (S)-enantiomers. researchgate.net Such research, made possible by tracking distinct molecules, underscores that a comprehensive risk assessment requires consideration of the stereoselective behavior of each enantiomer and its metabolites. researchgate.netresearchgate.net

Table 1: Enantioselective Metabolism of Isofenphos-Methyl (IFP) and its Metabolites

This table summarizes the preferential degradation of IFP enantiomers and their major metabolites in different biological systems.

| Compound | System | Preferentially Degraded Enantiomer | Key Metabolites | Reference |

| Isofenphos-Methyl (IFP) | Human Liver Microsomes | (R)-IFP | IFPO, ICP, ICPO | nih.gov |

| Isofenphos-Methyl (IFP) | Rat Liver | (R)-IFP | IFPO, ICPO | researchgate.net |

| Isofenphos-Methyl Oxon (IFPO) | Rat Liver | (R)-IFPO | - | researchgate.net |

| Isocarbophos Oxon (ICPO) | Rat Blood & Urine | (R)-ICPO | - | researchgate.net |

Assessment of Environmental Transport and Persistence Mechanisms Using Labeled Analogs

Isotopically labeled compounds like this compound are crucial for assessing the environmental fate of pesticides. They allow researchers to distinguish the applied chemical from other compounds in complex environmental samples, such as soil and water, enabling a precise measurement of its transport, persistence, and degradation.

Soil Adsorption and Leaching Studies

The mobility and persistence of isofenphos in soil are key factors determining its potential to contaminate groundwater. Studies using labeled analogs help quantify these parameters. Isofenphos is generally considered to have marginal mobility in soil. epa.gov Its tendency to adsorb to soil particles is quantified by the soil adsorption coefficient (Koc), which is the ratio of the chemical adsorbed to soil organic carbon to its concentration in the soil solution. ucanr.educhemsafetypro.com

Adsorption/desorption studies for isofenphos have reported Freundlich adsorption coefficients (Kads) ranging from 5.8 to 10.1, with corresponding Koc values between 663 and 1474. epa.gov This indicates a relatively strong binding to soil organic matter, which generally limits leaching. epa.govucanr.edu Consequently, isofenphos is unlikely to move appreciably through the soil profile into groundwater, except in highly vulnerable areas with permeable, low-organic matter soils. epa.gov The oxygen analog metabolite, isofenphos oxon, is more mobile, with lower Koc values ranging from 150 to 308. epa.gov

The persistence of isofenphos in soil can be significant, with a laboratory aerobic soil metabolism half-life reported to be as long as 352 days. epa.gov However, its persistence can be greatly reduced in soils with a history of isofenphos use due to enhanced microbial biodegradation. epa.gov Studies have shown that mineralization rates are significantly higher in soils previously exposed to isofenphos compared to unexposed soils. epa.gov The formation of salicylic acid, a secondary hydrolysis product, may be a key factor in triggering this enhanced degradation. epa.govnih.gov

Table 2: Soil Persistence and Mobility of Isofenphos

This table presents key parameters related to the behavior of isofenphos and its primary metabolite in soil.

| Parameter | Compound | Value | Implication | Reference |

| Aerobic Soil Metabolism Half-Life | Isofenphos | Up to 352 days | High persistence in initial applications | epa.gov |

| Soil Photolysis Half-Life | Isofenphos | 72 days | Degrades on soil surface with light | epa.govnih.gov |

| Field Dissipation Half-Life | Isofenphos | Up to 81 days | Less persistent under field conditions | epa.gov |

| Soil Adsorption Coefficient (Koc) | Isofenphos | 663 - 1474 L/kg | Low to marginal mobility | epa.gov |

| Soil Adsorption Coefficient (Koc) | Isofenphos Oxon | 150 - 308 L/kg | More mobile than parent compound | epa.gov |

Theoretical Frameworks and Methodological Advancements in Stable Isotope Applications

Kinetic Isotope Effects (KIE) in Reaction Pathway Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions. mbl.or.kr It is defined as the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. mbl.or.kr This effect arises from the mass difference between isotopes, which leads to different zero-point vibrational energies of the chemical bonds involving the isotope. princeton.edu Heavier isotopes, such as deuterium (B1214612) in Isofenphos-D7, form stronger bonds and thus require more energy to break, often resulting in a slower reaction rate compared to their lighter counterparts. princeton.edu

In the context of Isofenphos (B1672234), studying the KIE of its degradation reactions can provide detailed insights into the rate-determining step of the reaction pathway. While there are no direct studies measuring the KIE of this compound itself, its utility lies in its role as an internal standard for accurately quantifying the non-labeled Isofenphos during such mechanistic studies. For instance, when investigating the enzymatic or abiotic degradation of Isofenphos, this compound is added to the sample at a known concentration. This allows for precise measurement of the degradation rate of the parent compound, which is essential for determining the KIE.

The magnitude of the KIE can indicate the nature of the transition state. A primary KIE, where the bond to the isotopic label is broken in the rate-determining step, is typically significant. Conversely, a secondary KIE, where the bond to the isotope is not broken, is usually smaller. nih.gov By analyzing these effects, researchers can deduce whether a particular C-H bond, for example, is cleaved in the slowest step of the degradation process.

Table 1: Theoretical Kinetic Isotope Effects in Isofenphos Degradation

| Parameter | Description | Significance in Mechanistic Elucidation | Role of this compound |

|---|---|---|---|

| Primary KIE | Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. mbl.or.kr | A large KIE value suggests that bond cleavage is central to the slowest reaction step. | Serves as a high-purity internal standard for accurate quantification of the parent compound, enabling precise KIE calculation. hpc-standards.com |

| Secondary KIE | Observed when the isotopically labeled atom is not directly involved in bond breaking/formation in the rate-determining step. | Smaller KIE values provide information about changes in hybridization or the steric environment of the transition state. | Ensures the analytical accuracy needed to detect the subtle rate changes associated with secondary KIEs. sciex.comeuropa.eu |

| Reaction Rate (k) | The speed at which a chemical reaction proceeds. | Comparing the reaction rates of the isotopically labeled (k_heavy) and unlabeled (k_light) compounds gives the KIE (k_light/k_heavy). | Accurate measurement of Isofenphos concentration over time, corrected for any sample loss or matrix effects using this compound, is crucial for determining the reaction rate. europa.eu |

Compound-Specific Isotope Analysis (CSIA) in Environmental Forensics and Degradation Assessment

Compound-Specific Isotope Analysis (CSIA) is an analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C) of individual compounds in a mixture. enviro.wiki This method has become a powerful tool in environmental forensics to identify pollution sources and to assess the degradation of contaminants in the environment. sir-lab.comnih.gov The principle behind CSIA is that chemical and biological processes can cause isotopic fractionation, leading to a change in the isotopic ratio of the remaining contaminant. enviro.wiki

For organophosphorus pesticides like Isofenphos, CSIA can be used to track their fate in soil and water. sir-lab.comnih.gov For example, the microbial degradation of a pesticide will often result in the remaining undegraded pesticide becoming enriched in the heavier isotope (e.g., ¹³C), as microorganisms preferentially metabolize molecules with the lighter isotope. By measuring the isotopic signature of Isofenphos at a contaminated site, scientists can determine the extent of its natural attenuation.

In CSIA, the use of isotopically labeled internal standards like this compound is crucial for obtaining accurate and precise quantitative data. europa.eu While the CSIA measurement is performed on the non-labeled analyte (Isofenphos), this compound is added to the sample before extraction and analysis. Because this compound is chemically identical to Isofenphos but has a different mass, it co-elutes during chromatography but is distinguished by the mass spectrometer. This allows it to be used to correct for any loss of the analyte during sample preparation and to compensate for matrix effects in the analytical instrument, thereby ensuring the reliability of the concentration data used in the isotopic analysis. sciex.comeuropa.eu

Table 2: Application of this compound in Compound-Specific Isotope Analysis

| Application Area | Analytical Goal | Role of this compound | Research Findings Enabled |

|---|---|---|---|

| Environmental Forensics | To identify the source of Isofenphos contamination by comparing the isotopic signature of the contaminant to potential sources. nih.gov | As an internal standard to ensure accurate quantification of Isofenphos from environmental samples. altascientific.cn | Differentiation between multiple potential sources of a pesticide. |

| Degradation Assessment | To determine the extent of in-situ biodegradation of Isofenphos by measuring the isotopic enrichment of the remaining contaminant. sir-lab.comnih.gov | To provide a reliable concentration measurement, which is necessary to calculate the remaining fraction of the contaminant for isotopic fractionation models. enviro.wiki | Quantification of the natural attenuation of the pesticide in soil and groundwater. |

| Pathway Identification | To distinguish between different degradation pathways (e.g., hydrolysis vs. microbial oxidation) based on their characteristic isotopic fractionation patterns. | Ensures high analytical precision, which is required to discern the subtle differences in isotopic enrichment between various degradation mechanisms. | Elucidation of the dominant degradation processes for Isofenphos in a specific environment. |

Integration of Multi-Omics Data with Isotope Tracing for Comprehensive Metabolic Insights

The field of environmental science is increasingly utilizing multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—to gain a holistic understanding of how microorganisms degrade pollutants like organophosphate pesticides. rsc.orgnih.gov The integration of these data with stable isotope tracing provides a powerful framework for deciphering the complex metabolic pathways involved in bioremediation. mbl.or.krkoreascience.kr

In a typical study, a microbial community known to degrade Isofenphos would be exposed to the pesticide. Multi-omics analyses would then be performed to identify the genes that are transcribed (transcriptomics), the proteins that are expressed (proteomics), and the changes in the metabolic profile (metabolomics) in response to the pesticide. nih.govdntb.gov.ua This can reveal the specific enzymes and metabolic pathways that the microorganisms use to break down the compound. rsc.org

Stable isotope tracing, using a ¹³C-labeled version of Isofenphos, for example, would allow researchers to follow the path of the carbon atoms from the parent molecule into various metabolic intermediates and final breakdown products. This provides direct evidence of the metabolic flux through different pathways.

The role of this compound in this context is again as a high-purity internal standard for the accurate quantification of Isofenphos and its non-labeled metabolites during the metabolomics analysis. hpc-standards.com Precise concentration data is essential for building accurate metabolic models and for understanding the kinetics of the degradation process. The use of a deuterated standard is particularly important in complex biological matrices where significant matrix effects can occur. sciex.comeuropa.eu

Table 3: Role of this compound in Multi-Omics Studies of Pesticide Degradation

| Omics Discipline | Information Gained | Role of this compound | Integrated Insights |

|---|---|---|---|

| Metagenomics | Identifies the microbial species present in a community and their genetic potential for degrading pesticides. rsc.org | Not directly used, but provides the context for targeted metabolomics studies where it is essential. | Linking specific microbial populations to the degradation of Isofenphos. |

| Transcriptomics | Reveals which genes related to pesticide degradation are actively being expressed by the microbial community. nih.gov | Not directly used. | Identifying the genetic response of microorganisms to the presence of Isofenphos. |

| Proteomics | Identifies the specific enzymes (proteins) that are produced by the microorganisms to carry out the degradation of the pesticide. nih.gov | Not directly used. | Confirming the expression of key degradation enzymes at the protein level. |

| Metabolomics | Measures the changes in the concentrations of metabolites, including Isofenphos and its breakdown products, over time. | As an internal standard for the accurate quantification of Isofenphos and its non-deuterated metabolites. altascientific.cn | Provides a quantitative understanding of the metabolic flux and the efficiency of the degradation pathway. |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| Isofenphos |

| This compound |

Future Research Directions and Emerging Trends

Expansion of Analytical Capabilities for Multi-Residue Analysis with Labeled Standards

The analysis of pesticide residues in food and environmental samples is a critical task for ensuring public health and safety. Multi-residue methods, which can detect hundreds of different pesticides in a single run, are essential for this purpose. lcms.cz The use of isotopically labeled internal standards, such as Isofenphos-D7, is a cornerstone of modern quantitative analysis, particularly in chromatography-mass spectrometry (LC-MS/MS and GC-MS/MS) techniques. labrulez.comvwr.com

Labeled standards are crucial for mitigating "matrix effects," where co-extracted components from the sample (e.g., pigments, sugars in a fruit sample) can interfere with the instrument's signal, leading to inaccurate quantification. hpst.cz By adding a known quantity of this compound to a sample at the beginning of the analytical process, scientists can use it as a reference to accurately calculate the concentration of the non-labeled Isofenphos (B1672234), as both compounds behave nearly identically during extraction, cleanup, and analysis. hpst.cz This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification.

Future research will focus on expanding the library of available deuterated standards to cover a wider range of pesticides and their metabolites. hpst.cz This will enhance the robustness and reliability of multi-residue methods. labrulez.com Furthermore, advancements in automated sample preparation techniques, such as online solid-phase extraction (SPE) coupled with LC-MS/MS, are being developed to improve throughput and reproducibility, with labeled standards playing a key role in method validation and quality control. lcms.cz According to EU guidelines, satisfactory method validation requires recoveries of 70–120% with a relative standard deviation (RSD) below 20%, a standard that is more readily met with the use of isotopically labeled internal standards. lcms.cz

Table 1: Role of Labeled Standards in Analytical Techniques

| Feature | Description | Benefit of Labeled Standard (e.g., this compound) |

|---|---|---|

| Technique | Isotope Dilution Mass Spectrometry (IDMS) | Serves as an internal standard for precise quantification. |

| Sample Prep | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Compensates for analyte loss during extraction and cleanup steps. hpst.cz |

| Analysis | GC-MS/MS & LC-MS/MS | Corrects for matrix effects, enhancing accuracy and reliability. labrulez.comhpst.cz |

| Validation | Method Performance Verification | Ensures methods meet regulatory guidelines (e.g., SANTE) for recovery and precision. lcms.cz |

Development of Novel Deuteration Synthesis Routes for Complex Analogs

The synthesis of isotopically labeled compounds is a specialized field of organic chemistry. While simple deuterated molecules and reagents like D₂O are readily available, the creation of complex, selectively deuterated molecules like this compound requires sophisticated, multi-step synthetic routes. rsc.org The high cost and limited availability of many labeled standards are often due to the challenges in their synthesis. europa.eu

Current research is focused on developing more versatile, efficient, and general methods for deuteration. rsc.org This includes novel catalytic systems and the use of a broader variety of deuterated reagents. rsc.orgbeilstein-journals.org For instance, copper-catalyzed transfer hydrodeuteration has emerged as a precise method for introducing deuterium (B1214612) at specific molecular sites, such as the benzylic position, which is often a point of metabolic attack in drug molecules. acs.org Other innovative approaches include the use of multicomponent reactions (MCRs) to rapidly assemble complex deuterated molecules from simpler deuterated building blocks. beilstein-journals.org

These advancements are critical for producing the next generation of analytical standards. As new pesticides and environmental contaminants emerge, there will be a corresponding need for their deuterated analogs. The development of divergent synthesis pathways, where a single intermediate can be used to create multiple selectively deuterated products, represents a significant step toward making these essential compounds more accessible and affordable for research laboratories. rsc.org

Table 2: Emerging Synthesis Strategies for Deuterated Compounds

| Synthesis Method | Description | Potential Application | Reference |

|---|---|---|---|

| Transfer Hydrodeuteration | Uses a catalyst (e.g., Copper) to transfer deuterium from a donor (e.g., isopropanol-d8) to a target molecule. | Precise, site-selective deuteration of complex molecules. | acs.org |

| Multicomponent Reactions (MCR) | Combines three or more reactants in a single step to form a complex product. | Rapid assembly of diverse libraries of deuterated compounds. | beilstein-journals.org |

| Ynamide Chemistry | Utilizes ynamides as versatile starting materials for the synthesis of selectively deuterated amines. | General and user-friendly synthesis of α- and/or β-deuterated amines. | rsc.org |

| H/D Exchange Catalysis | Employs a metal catalyst (e.g., Platinum) and a deuterium source (e.g., D₂O) to exchange hydrogen for deuterium atoms. | Perdeuteration of precursor molecules like fatty acids. | europa.eu |

Advanced Modeling and Simulation of Environmental and Biological Fate Using Isotopic Data

Understanding what happens to pesticides after they are applied to a field is crucial for assessing their environmental impact. Isotopic data provides a powerful tool for tracing the fate and transport of these compounds. researchgate.net Compound-Specific Isotope Analysis (CSIA) measures the relative abundance of heavy and light isotopes in a contaminant, which can change as the compound undergoes degradation processes. copernicus.org

Reactive transport models can simulate these processes, incorporating isotopic data to provide a more accurate picture of a pesticide's persistence, mobility, and transformation in soil and water. copernicus.org For example, by analyzing the isotopic signature of Isofenphos at different points in a watershed, researchers can determine the extent of its biodegradation. copernicus.org This is because biological processes often favor the lighter isotope, leading to an enrichment of the heavier isotope (like ¹³C or ²H) in the remaining contaminant. acs.org

The use of deuterated standards like this compound is complementary to these studies. While CSIA tracks the fate of the contaminant, data from residue analysis using labeled standards quantifies its concentration. Combining these quantitative concentration data with the qualitative degradation data from CSIA allows for the calibration and validation of more sophisticated environmental fate models. researchgate.netcopernicus.org These models are essential for predicting how contaminants move into groundwater, assessing risks to ecosystems, and developing better strategies for sustainable agriculture. epa.gov

Interdisciplinary Applications of Deuterated Compounds in Environmental and Agricultural Sciences

The use of deuterated compounds like this compound sits (B43327) at the intersection of several scientific disciplines, including chemistry, environmental science, agriculture, and toxicology. researchgate.net This interdisciplinary nature is driving innovation and providing new insights into complex environmental and biological systems. copernicus.org

In environmental science , these compounds are fundamental to tracing pollution pathways and understanding biogeochemical cycles. researchgate.netresearchgate.net The ability to accurately measure contaminant levels in various environmental compartments (soil, water, air) underpins risk assessment and regulatory monitoring. iaea.org

In agricultural sciences , the application extends beyond simple residue testing. By studying the uptake and metabolism of pesticides in crops, scientists can develop safer and more effective crop protection strategies. Deuterated compounds are used to investigate percutaneous absorption and metabolic pathways, providing data that can inform the development of chemicals with improved safety profiles. nih.gov

The collaboration between synthetic chemists developing novel deuteration methods, analytical chemists designing sensitive detection techniques, and environmental scientists building predictive models creates a powerful synergy. lcms.czrsc.orgcopernicus.org This integrated approach is essential for addressing the global challenges of food security and environmental protection. The continued development and application of deuterated compounds will undoubtedly play an increasingly important role in these efforts. researchgate.netcopernicus.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting Isofenphos-D7 in environmental samples, and how should method validation be conducted?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard for detecting this compound due to its deuterated structure, which minimizes matrix interference . Validation should include spike-recovery experiments (e.g., 70–120% recovery rates), limit of detection (LOD) calculations (e.g., <1 ppb), and cross-calibration with non-deuterated analogs. Include internal standards like triphenyl phosphate to correct for instrument drift .

Q. How should researchers synthesize this compound to ensure isotopic purity, and what characterization steps are critical?

- Methodological Answer : Synthesis via deuteration of isofenphos using deuterium oxide (D₂O) under acidic catalysis requires strict anhydrous conditions to prevent proton exchange. Characterization must include:

- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation at specific positions (e.g., absence of proton signals in ¹H-NMR).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion clusters (e.g., [M+D]⁺ peaks) and isotopic purity ≥98% .

- Chromatographic Purity : Ensure ≤2% non-deuterated contaminants via reverse-phase HPLC .

Q. What are the key considerations for designing stability studies of this compound in aqueous matrices?

- Methodological Answer : Use buffered solutions (pH 4–9) and simulate environmental conditions (e.g., UV exposure, microbial activity). Monitor degradation via first-order kinetics, reporting half-lives (t₁/₂) and Arrhenius parameters for temperature dependence. Include controls with non-deuterated isofenphos to isolate isotope effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation pathways of this compound across different soil types?

- Methodological Answer : Apply comparative meta-analysis:

- Data Harmonization : Normalize degradation rates to organic carbon content (e.g., log Koc) and cation exchange capacity (CEC).

- Multivariate Regression : Identify confounding variables (e.g., soil pH, microbial diversity) using PCA or PLS-DA .

- Isotope Tracing : Use ¹⁴C-labeled this compound to track metabolite formation in conflicting studies .

- Example Table :

| Soil Type | pH | t₁/₂ (Days) | Dominant Metabolite | Reference |

|---|---|---|---|---|

| Loam | 6.5 | 28 | Isofenphos-oxon-D7 | |

| Sand | 7.8 | 14 | Desethyl-isofenphos-D7 |

Q. What experimental designs are optimal for assessing the isotopic effect of this compound in enzymatic inhibition studies?

- Methodological Answer : Use a dual-probe approach:

- Kinetic Isotope Effect (KIE) : Compare Vmax/Km ratios for deuterated vs. non-deuterated isoforms in acetylcholinesterase assays.

- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on enzyme-substrate binding energy (e.g., ΔG calculations) .

- Control for Solvent Isotope Effects : Repeat assays in D₂O vs. H₂O to isolate enzyme-specific isotope responses .

Q. How can researchers address reproducibility challenges in quantifying this compound bioaccumulation in aquatic organisms?

- Methodological Answer :

- Standardized Exposure Protocols : Use OECD Test No. 305 guidelines for flow-through systems, ensuring consistent temperature (20±1°C) and feeding regimes.

- Tissue-Specific Extraction : Optimize pressurized liquid extraction (PLE) parameters (e.g., 100°C, 1500 psi) for gill vs. liver tissues .

- Interlaboratory Validation : Share spiked samples with ≥3 labs to assess reproducibility via Horwitz ratio (e.g., PRSD ≤22% at 1 ppb) .

Methodological Frameworks for Research Design

- For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Use mixed-methods triangulation (e.g., combining kinetic data with metabolomics) to resolve discrepancies .

- For Data Synthesis : Follow PRISMA guidelines for systematic reviews, including explicit search strings (e.g., "this compound AND (degradation OR bioaccumulation)") and risk-of-bias assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.